molecular formula C8H6N2O2 B15209846 4-Aminobenzo[d]oxazole-2-carbaldehyde

4-Aminobenzo[d]oxazole-2-carbaldehyde

Cat. No.: B15209846
M. Wt: 162.15 g/mol
InChI Key: IRDMDHYZVGOZHL-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . This compound is characterized by the presence of an oxazole ring fused with a benzene ring, an amino group at the 4-position, and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobenzo[d]oxazole-2-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which offers a more efficient and environmentally friendly approach .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its rapid reaction times and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Aminobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminobenzo[d]oxazole-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and aldehyde groups allow it to interact with different molecular targets, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-amino-1,3-benzoxazole-2-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H,9H2

InChI Key

IRDMDHYZVGOZHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)N

Origin of Product

United States

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